N-Cyclohexyl-2-(thiophen-2-YL)azepane-1-carboxamide
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Overview
Description
N-Cyclohexyl-2-(thiophen-2-YL)azepane-1-carboxamide is a compound that features a cyclohexyl group, a thiophene ring, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-2-(thiophen-2-YL)azepane-1-carboxamide typically involves the condensation of cyclohexylamine with a thiophene derivative and an azepane carboxylic acid. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-2-(thiophen-2-YL)azepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-Cyclohexyl-2-(thiophen-2-YL)azepane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2-(thiophen-2-YL)azepane-1-carboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the cyclohexyl group can enhance the compound’s hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-2-(thiophen-2-YL)pyrrolidine-1-carboxamide: Similar structure but with a pyrrolidine ring instead of an azepane ring.
N-Cyclohexyl-2-(thiophen-2-YL)piperidine-1-carboxamide: Similar structure but with a piperidine ring instead of an azepane ring.
Uniqueness
N-Cyclohexyl-2-(thiophen-2-YL)azepane-1-carboxamide is unique due to the presence of the azepane ring, which provides additional conformational flexibility and potential for diverse interactions with biological targets. This flexibility can enhance its binding affinity and specificity compared to similar compounds with different ring systems .
Properties
IUPAC Name |
N-cyclohexyl-2-thiophen-2-ylazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2OS/c20-17(18-14-8-3-1-4-9-14)19-12-6-2-5-10-15(19)16-11-7-13-21-16/h7,11,13-15H,1-6,8-10,12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBLKKIMFOLPBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCCCCC2C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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